N,N-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-amine
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Overview
Description
N,N-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-amine: is a chemical compound with the molecular formula C10H20N2O. It is a spirocyclic amine, characterized by a unique structure that includes a spiro ring system with an oxygen and nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-amine typically involves the reaction of a spirocyclic ketone with a dimethylamine source. One common method is the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow processes and biocatalytic methods can enhance the efficiency and yield of the production . These methods are advantageous for scaling up the synthesis while maintaining high purity and enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of N,N-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one.
Reduction: Formation of this compound.
Substitution: Formation of various substituted spirocyclic amines depending on the nucleophile used.
Scientific Research Applications
N,N-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of medicinally active agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biocatalysis: The compound is used in biocatalytic processes to produce enantiomerically pure compounds, which are important in drug development.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-amine involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The spirocyclic structure allows for unique binding interactions, which can influence the compound’s pharmacological properties .
Comparison with Similar Compounds
- N,N-Diethyl-1-oxa-8-azaspiro[4.5]decan-3-amine
- 1-Methyl-8-oxa-1-azaspiro[4.5]decan-3-amine
- 1-Oxa-4-azaspiro[4.5]decan-3-amine
Comparison: N,N-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-amine is unique due to its dimethylamine group, which imparts distinct chemical and pharmacological properties. Compared to its analogs, the dimethyl substitution can enhance its lipophilicity and membrane permeability, making it more effective in crossing biological barriers .
Properties
Molecular Formula |
C10H20N2O |
---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
N,N-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-amine |
InChI |
InChI=1S/C10H20N2O/c1-12(2)9-7-10(13-8-9)3-5-11-6-4-10/h9,11H,3-8H2,1-2H3 |
InChI Key |
PHSIXRPLRNWZTA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CC2(CCNCC2)OC1 |
Origin of Product |
United States |
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